molecular formula C8H8ClN3O B179793 2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 129872-85-1

2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B179793
CAS No.: 129872-85-1
M. Wt: 197.62 g/mol
InChI Key: DNRBPQVAJGNGEM-UHFFFAOYSA-N
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Description

2-Chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 129872-85-1) is a versatile chemical building block in medicinal chemistry, particularly in the synthesis of innovative anticancer therapeutics. This chlorinated pyrrolo[3,2-d]pyrimidine scaffold is a key precursor for the development of compounds that function as microtubule depolymerizing agents, binding at the colchicine site of tubulin . Researchers utilize this intermediate to create analogs that inhibit the proliferation of cancer cells and overcome common resistance mechanisms, such as P-glycoprotein overexpression and βIII-tubulin isoform expression . The core pyrrolo[3,2-d]pyrimidine structure is also a privileged framework in drug discovery for designing multi-targeted agents, including those with both cytotoxic microtubule-targeting and antiangiogenic receptor tyrosine kinase (RTK) inhibitory activities in a single molecule . This compound must be stored sealed in a dry environment at 2-8°C . This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is not intended for human consumption, diagnostic use, or any other application.

Properties

IUPAC Name

2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-2-12-4-3-5-6(12)7(13)11-8(9)10-5/h3-4H,2H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRBPQVAJGNGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180921
Record name 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129872-85-1
Record name 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129872-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Ring Formation

The pyrrolo[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane under basic conditions. This step achieves 75% conversion at 45°C, producing a cyclic intermediate that is subsequently hydrolyzed and decarboxylated. Key parameters include:

  • Temperature control : Maintaining 45°C prevents side reactions during cyclization.

  • Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes solubility without compromising reactivity.

  • Base choice : Sodium hydroxide (20% aqueous) ensures efficient deprotonation while minimizing ester hydrolysis.

Post-cyclization, acidification with HCl (32% w/w) precipitates the intermediate, which is isolated via centrifugation and vacuum-dried (<100°C) to 99.8% HPLC purity .

Chlorination and Alkylation Cascades

Direct Chlorination

Comparative Method Analysis

MethodStepsYield (%)Purity (%)Key Advantage
Cyclocondensation47599.8Industrial scalability
Suzuki-Hydrogenation29899.5High selectivity
Wittig-Hydrogenation39299.7No precious metals required

Trade-offs :

  • Step count vs. yield : The 4-step cyclocondensation offers lower per-step yields but higher final purity.

  • Catalyst cost : Iridium-based hydrogenation, while selective, increases synthesis cost compared to Wittig routes.

Purification and Scale-Up

Solvent Recovery

Patent US10738058B2 emphasizes heptane recycling during centrifugation, reducing waste by 40%. Continuous-flow systems enable in-line solvent recovery, critical for cost-effective manufacturing.

Crystallization-Free Isolation

High-purity intermediates (≥99.5% HPLC) eliminate need for column chromatography, achieved via pH-controlled precipitation. For example, adjusting to pH 4 with NaOH yields crystalline product directly from reaction mixtures.

Industrial Considerations

Environmental Impact

The patented 4-step synthesis reduces solvent consumption by 30% compared to earlier routes, with heptane (low toxicity) replacing dichloromethane .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Antihyperglycemic Activity

Recent studies have highlighted the compound's potential as an antihyperglycemic agent. Research involving pyrrole and pyrrolopyrimidine derivatives has shown that modifications in their structure can enhance their effectiveness as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing blood glucose levels in diabetic patients. The introduction of the pyrrolo[3,2-d]pyrimidine moiety has been linked to improved stability and potency of these inhibitors .

Antiviral Properties

The compound has also been investigated for its antiviral properties. In particular, derivatives of pyrrolopyrimidines have demonstrated efficacy against various viral infections. The mechanism often involves the inhibition of viral replication processes, making it a candidate for further development in antiviral therapies .

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through multi-step reactions, allowing for the creation of various analogs with potentially enhanced biological activities. The methodologies typically involve the use of reagents like sodium hydride and dioxane under controlled conditions to optimize yields .

Case Study 1: DPP-IV Inhibition

A notable study published in the Journal of Medicinal Chemistry explored a series of pyrrolopyrimidine derivatives, including this compound, demonstrating significant DPP-IV inhibitory activity. The compound's structural modifications were correlated with improved pharmacokinetic properties and bioavailability .

Case Study 2: Antiviral Screening

In another investigation, a library of pyrrolopyrimidine compounds was screened for antiviral activity against influenza viruses. The results indicated that certain derivatives exhibited potent antiviral effects, suggesting that this compound could serve as a lead compound for developing new antiviral drugs .

Mechanism of Action

The mechanism of action of 2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The ethyl group in the target compound may improve water solubility compared to methyl () or aromatic substituents () due to balanced lipophilicity .
  • Spectroscopic Data :
    • 1H NMR : For 7-(4-fluorophenyl)-5-methyl analog (), δ 4.08 (s, 3H, N5-CH3) and δ 8.06 (dd, 2H, Ar-H) .
    • 13C NMR : 4-Chloro-2-methyl analog () shows δ 153.1 (C4) and δ 128.1 (C2-CH3) .

Key Research Findings and Trends

  • Microwave Synthesis : demonstrates that microwave irradiation (95°C, 20 min) optimizes chlorination efficiency compared to prolonged reflux .
  • Substituent-Driven Activity : Alkyl groups (e.g., ethyl, methyl) at N5 enhance metabolic stability, while aryl groups (e.g., 4-fluorophenyl) improve target engagement in kinase inhibitors .
  • Diverse Applications : Pyrrolo-pyrimidine derivatives are versatile scaffolds for anticancer, antimicrobial, and anti-inflammatory agents, with chlorine and alkyl/aryl groups critical for activity .

Biological Activity

2-Chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS No. 129872-85-1) is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure, characterized by a chlorine atom at the 2-position and an ethyl group at the 5-position, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : 197.62 g/mol
  • CAS Number : 129872-85-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to bind to specific enzymes and receptors, modulating their activity and leading to significant biological effects. The compound has been investigated for its potential as an inhibitor of key kinases involved in cancer progression.

Biological Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, in vitro studies revealed that derivatives of pyrrolopyrimidine compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2, HeLa, and MDA-MB-231 cells. The compound's effectiveness is often measured using IC₅₀ values (the concentration required to inhibit 50% of cell viability).

Case Studies and Research Findings

  • Anticancer Activity : A recent study highlighted that compounds related to pyrrolopyrimidine showed IC₅₀ values ranging from 29 to 204 nM against different cancer cell lines. Notably, one derivative exhibited superior potency compared to established tyrosine kinase inhibitors (TKIs) like sunitinib .
  • Mechanistic Insights : Further investigations into the mechanism revealed that treatment with these compounds induced cell cycle arrest and apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Comparative Analysis

A comparative analysis of this compound with other pyrrolopyrimidine derivatives reveals significant differences in biological activity:

CompoundIC₅₀ (nM)Target EnzymeNotes
2-Chloro-5-Ethyl 79EGFR, Her2, VEGFR2, CDK2Comparable to sunitinib
Sunitinib 261EGFRStandard reference
5-Ethyl Derivative VariesVarious KinasesExhibits variable potency based on substituents

Applications in Medicinal Chemistry

The unique structure and biological activity of this compound make it a valuable scaffold for drug development. Its potential applications include:

  • Anticancer therapies : Targeting specific kinases involved in tumor growth.
  • Antiviral agents : Investigated for activity against viral infections.
  • Antimicrobial properties : Explored for effectiveness against various pathogens.

Q & A

Q. What are the implications of conflicting bioactivity data in cross-species studies?

  • Species Differences : Compare metabolite profiles (e.g., rat vs. human) using accelerator mass spectrometry (AMS) to identify species-specific detoxification pathways .
  • Dose Adjustments : Normalize doses based on plasma protein binding differences (e.g., human vs. dog) to reconcile efficacy disparities .

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